2,4-Dimethyl-1-penten-3-ol
Overview
Description
2,4-Dimethyl-1-penten-3-ol is a chemical compound with the molecular formula C7H14O . It is also known by other names such as 1-Penten-3-ol, 2,4-dimethyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The molecular weight is approximately 114.1855 .Scientific Research Applications
Pyrolysis of Esters : A study by Cuenca and Chuchani (1977) in the "International Journal of Chemical Kinetics" revealed that the pyrolysis of 2,3-dimethyl-3-pentyl acetate produces several compounds, including 2,4-Dimethyl-1-penten-3-ol derivatives, indicating its role in chemical reactions involving ester decomposition (Cuenca & Chuchani, 1977).
Chemoenzymatic Synthesis : Bien and Ziegler (1998) in "Tetrahedron-asymmetry" discussed the chemoenzymatic synthesis of enantiomerically pure 4-pentene 1,2- and 1,3-diol derivatives, suggesting applications in pharmaceuticals and biotechnology. This indicates the utility of this compound in the synthesis of complex organic molecules (Bien & Ziegler, 1998).
Synthesis of Esters and Aldehydes : Mavrov and Kucherov (1965) in the "Russian Chemical Bulletin" synthesized esters of stereoisomeric 4,5-dimethylhepta-2,4-dien-6-ynoic acids, demonstrating the utility of this compound in creating various esters and aldehydes (Mavrov & Kucherov, 1965).
Asymmetric Hydroboration : Soderquist and Negrón (1998) in "Tetrahedron Letters" presented a method for constructing non-racemic 3-methyl-4-penten-1-ol using asymmetric hydroboration, highlighting its role in organic synthesis and acyclic diastereoselection (Soderquist & Negrón, 1998).
Oxidative Chlorination : Brücher and Hartung (2014) in "Tetrahedron" described the regio- and stereoselective chlorocyclization of substituted 4-pentenols for the synthesis of fragrance components and other functionalized hydrocarbons, indicating the potential of this compound in fragrance chemistry (Brücher & Hartung, 2014).
Properties
IUPAC Name |
2,4-dimethylpent-1-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h6-8H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLSOADTNMPXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941567 | |
Record name | 2,4-Dimethylpent-1-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-54-5 | |
Record name | 2,4-Dimethyl-1-penten-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylpent-1-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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